molecular formula C10H14O4 B10820590 7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one

7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one

Cat. No.: B10820590
M. Wt: 198.22 g/mol
InChI Key: JCWPVPJYCLLPQL-UHFFFAOYSA-N
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Description

7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one is a complex organic compound with the molecular formula C10H14O4. It features a unique bicyclic structure that includes a three-membered ring and an eleven-membered ring, along with functional groups such as hydroxyl, ester, and ether groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the bicyclic structure, followed by functional group modifications to introduce the hydroxyl, ester, and ether groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol .

Scientific Research Applications

7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The bicyclic structure may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its bicyclic structure, which confer distinct chemical and biological properties .

Properties

IUPAC Name

7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWPVPJYCLLPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(O2)C=CC(CC(=O)O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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